Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate: is an organic compound with a complex structure that includes benzoylamino, dichlorobenzyl, and oxime functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate typically involves multiple steps:
Formation of the Benzoylamino Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Dichlorobenzyl Group: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile.
Oxime Formation: The oxime group is introduced by reacting the intermediate with hydroxylamine under acidic or basic conditions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and sustainable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoylamino group.
Reduction: Reduction reactions can target the oxime group, converting it to an amine.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include benzoyl derivatives.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various chemical reactions.
Biology and Medicine:
- Potential applications in drug development due to its unique structure.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the development of new materials with specific properties.
- Explored for its potential use in agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate involves its interaction with specific molecular targets. The benzoylamino group may interact with enzymes or receptors, while the oxime and dichlorobenzyl groups contribute to its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate: Shares the dichlorobenzyl group but differs in the overall structure.
2-[(2,4-dichlorobenzyl)oxy]benzoic acid: Similar in having the dichlorobenzyl group but differs in functional groups and overall structure.
Uniqueness: Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate is unique due to its combination of benzoylamino, dichlorobenzyl, and oxime groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H16Cl2N2O4 |
---|---|
Molekulargewicht |
395.2 g/mol |
IUPAC-Name |
methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)12-5-3-2-4-6-12)10-21-26-11-13-7-8-14(19)9-15(13)20/h2-10,16H,11H2,1H3,(H,22,23) |
InChI-Schlüssel |
CZJGRBUVNJRWNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C=NOCC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.